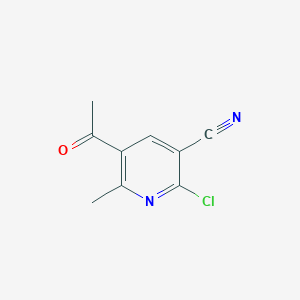

Methyl 5-cyano-6-hydroxy-2-methylnicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

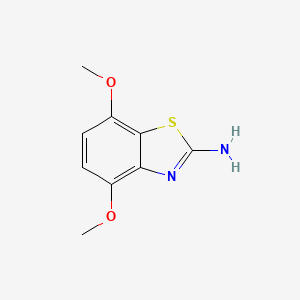

Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a compound that falls within the category of cyano and hydroxy substituted pyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The structure of related compounds has been determined through various analytical techniques, providing insights into their molecular configuration and potential reactivity .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed procedures that have been characterized by X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS) analysis, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. A reaction mechanism is often proposed to explain the formation of these compounds . Similarly, the synthesis of other cyano and hydroxy substituted pyridines has been reported, which may involve enzymatic transglucosidation or other chemical conversion methods .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their properties and reactivity. X-ray single-crystal analysis has been used to determine the crystalline form of related compounds, such as 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, which crystallizes in the hydrazone form. Quantum chemical calculations, including density functional theory (DFT), have been employed to optimize geometrical parameters and to calculate vibrational wavenumbers, which show good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their molecular structure and the presence of functional groups such as cyano and hydroxy groups. The stability of the molecule can be analyzed through hyperconjugative interactions and charge delocalization, as demonstrated by natural bond orbital (NBO) analysis. These analyses help in understanding the tautomeric forms and the potential chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-cyano-6-hydroxy-2-methylnicotinate and related compounds are influenced by their molecular structure. The presence of cyano and hydroxy groups can affect their solubility, boiling and melting points, and stability. The cardiotonic activity of similar compounds has been investigated, showing that some derivatives exhibit positive inotropic activity, which is a measure of the strength of muscle contraction, in this case, the heart muscle . This suggests potential applications in the development of pharmaceutical agents.

科学的研究の応用

Biocatalytic Production of Hydroxylated Derivatives

The enzymatic activity of specific bacterial strains, such as Ralstonia/Burkholderia sp. strain DSM 6920, has been utilized to produce hydroxylated derivatives of heterocyclic carboxylic acids, including 2-hydroxynicotinic acid and 2-hydroxy-6-methylnicotinic acid. These compounds are generated via regioselective hydroxylation, demonstrating the potential of biocatalysis in synthesizing complex organic molecules with high specificity. This approach offers a sustainable alternative to traditional chemical synthesis methods, highlighting the relevance of microbial enzymes in organic synthesis and the preparation of pharmaceutical intermediates (Tinschert et al., 2000).

Synthesis of Key Intermediates for P2Y12 Antagonists

The synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the production of P2Y12 antagonists, demonstrates the compound's significance in pharmaceutical manufacturing. The development of an efficient and practical synthesis route for this compound has facilitated the large-scale production of P2Y12 antagonists, which are crucial for the treatment of thrombotic events. This advancement underscores the importance of methyl 5-cyano-6-hydroxy-2-methylnicotinate derivatives in medicinal chemistry and drug development (Bell et al., 2012).

Exploration of Photophysical Properties

Research into the photophysical properties of compounds structurally related to methyl 5-cyano-6-hydroxy-2-methylnicotinate has contributed to a better understanding of their potential applications in materials science, particularly in the design of organic luminescent materials. Studies have explored how substituents affect the quantum yield and solvatochromic effects of these compounds, providing insights into their suitability for applications in optoelectronic devices (Kim et al., 2021).

Development of Antibacterial Agents

The coordination of 2-hydroxy-6-methylnicotinic acid with transition metal ions to form complexes has been investigated for their potential antibacterial properties. Such studies highlight the role of methyl 5-cyano-6-hydroxy-2-methylnicotinate derivatives in the development of new antibacterial agents, offering a novel approach to combating microbial resistance (Verma & Bhojak, 2018).

Safety And Hazards

特性

IUPAC Name |

methyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(13)14-2)3-6(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOYSKOLFZPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363077 |

Source

|

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

CAS RN |

71408-02-1 |

Source

|

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)